molecular formula C6H5Si B129415 Phenylsilane CAS No. 694-53-1

Phenylsilane

Cat. No. B129415
CAS RN: 694-53-1
M. Wt: 105.19 g/mol
InChI Key: XJWOWXZSFTXJEX-UHFFFAOYSA-N
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Description

Phenylsilane (also known as this compound, phenyl-silane, or PhSiH3) is a colorless, volatile liquid with a sweet, aromatic odor. It is used in organic synthesis and mainly in the production of organic compounds. It is a versatile reagent for organic synthesis and has a wide range of applications in the laboratory. This compound is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers, adhesives, and coatings.

Scientific Research Applications

1. Spectroscopic Analysis and Internal Rotation

Phenylsilane has been studied for its spectroscopic properties and internal rotation characteristics. Lu and Weisshaar (1993) utilized resonant two-photon ionization and pulsed field ionization to study the spectra of this compound, revealing insights into its torsion-vibration levels and internal rotation potential barriers in different states (Lu & Weisshaar, 1993).

2. Chemical Synthesis and Catalysis

This compound has applications in chemical synthesis. Apodaca and Xiao (2001) developed a procedure for direct reductive amination of aldehydes and ketones using this compound, which highlights its utility as a stoichiometric reductant in organic synthesis (Apodaca & Xiao, 2001).

3. Molecular Structure Analysis

The molecular structure of this compound has been a subject of research. Portalone et al. (1998) conducted a study using gas-phase electron diffraction and ab initio MO calculations to determine the molecular structure of this compound, providing valuable information about its conformation and bond lengths (Portalone et al., 1998).

4. Materials Science and Catalysis

In materials science, Lin et al. (2023) reported the synthesis of a Phen-based periodic mesoporous organosilica and its application in the cobalt-catalyzed alkyne hydrosilylation reaction with this compound, demonstrating its potential in materials synthesis and catalysis (Lin et al., 2023).

5. LED Encapsulation Material

This compound is used in the development of materials for LED encapsulation. Kim et al. (2010) utilized this compound in the creation of a thermally stable, transparent sol-gel based siloxane hybrid material with high refractive index, suitable for LED encapsulation (Kim et al., 2010).

6. Organic Chemistry and Synthesis Methods

Tamao et al. (1990) explored the use of this compound derivatives in organic chemistry, demonstrating a new method for the synthesis of ortho-substituted this compound derivatives (Tamao et al., 1990).

7. Polymer and Material Properties

Zhu et al. (2019) conducted a study on high-phenyl polysiloxanes, investigating the relationship between molecular structure and material properties, with this compound playing a crucial role in determining these properties (Zhu et al., 2019).

8. Catalysis and CO2 Capture

Wang et al. (2021) described the use of this compound for selective N-formylation of amines using CO2, demonstrating its application in fine chemical synthesis and CO2 capture (Wang et al., 2021).

9. Plasma Polymerization and Film Morphology

Nagai et al. (1998) investigated the plasma polymerization of phenylsilanes, examining the relationship between synthesis conditions and the structure and morphology of the resulting films (Nagai et al., 1998).

Mechanism of Action

Target of Action

Phenylsilane primarily targets a variety of organic compounds, including α,β-unsaturated ketones , amides , esters , and phosphine oxides . These compounds play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of organic substances.

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond across a multiple bond in an organic compound, resulting in the reduction of the target compound . For instance, it can reduce α,β-unsaturated ketones to allyl alcohols , and amides to amines .

Biochemical Pathways

The hydrosilylation reaction mediated by this compound affects various biochemical pathways. For instance, it can reduce α,β-unsaturated carbonyl compounds, which are key intermediates in many biosynthetic pathways . Additionally, this compound can reduce amides, which are involved in protein synthesis, to amines . These transformations can have downstream effects on the synthesis of a wide range of organic compounds.

Pharmacokinetics

This compound is a colorless liquid with a density of 0.878 g/cm³ and a boiling point of 119 to 121 °C . It is soluble in organic solvents , which suggests that it could potentially be absorbed and distributed in organisms.

Result of Action

The molecular effects of this compound’s action primarily involve the reduction of various organic compounds. For instance, it can reduce α,β-unsaturated ketones to allyl alcohols , and amides to amines . These transformations result in the formation of new compounds with different properties and functions. On a cellular level, these changes could potentially affect various biochemical processes, depending on the specific targets and the context of the reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrosilylation reaction it mediates can take place at ambient temperature , suggesting that temperature is a key factor influencing its action. Additionally, this compound is known to hydrolyze in water , which could potentially affect its stability and efficacy in aqueous environments.

Safety and Hazards

Phenylsilane is highly flammable and reacts violently with water. Contact with water liberates toxic gas. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .

Relevant Papers

  • "this compound as a safe, versatile alternative to hydrogen for the synthesis of actinide hydrides" .
  • "Bimolecular Reaction Dynamics in the Phenyl–Silane System: Exploring…" .

Biochemical Analysis

. .

Biochemical Properties

Phenylsilane is known to participate in various biochemical reactions. For instance, it can be used to reduce tertiary phosphine oxides to the corresponding tertiary phosphine . The use of this compound proceeds with retention of configuration at the phosphine .

Molecular Mechanism

This compound’s mechanism of action at the molecular level is primarily through its role as a reducing agent. It can donate hydride ions (H-) to other molecules, thereby altering their structure and function . For example, it can reduce carbonyl functionalities via hydrosilylation .

properties

InChI

InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOWXZSFTXJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870757
Record name Benzene, silyl-
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Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694-53-1
Record name Phenylsilane
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Record name Phenylsilane
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Record name Benzene, silyl-
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Record name Benzene, silyl-
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Record name Phenylsilane
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Record name PHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of phenylsilane?

A1: this compound has the molecular formula C6H5SiH3 and a molecular weight of 108.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 29Si NMR provide valuable information about the structure and bonding in this compound. [, , , , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic Si-H stretching vibrations, which are important for understanding the reactivity of this compound. [, , , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. [, , , ] - UV-Vis Spectroscopy: This technique is valuable for studying electronic transitions and characterizing the optical properties of this compound-containing polymers. [, , ]

Q3: How does the presence of this compound affect the properties of polystyrene?

A3: The incorporation of this compound into polystyrene can influence its thermal stability and mechanical properties, often increasing its char yield upon thermal degradation. [, , ]

Q4: What factors can impact the stability of this compound?

A4: this compound is sensitive to air and moisture, undergoing oxidation and hydrolysis reactions. Storage under inert atmosphere and the use of dry solvents are crucial for maintaining its stability. [, , ]

Q5: How does the incorporation of this compound into siloxane materials affect their properties?

A5: Oligothis compound, incorporated into siloxanes via hydrosilation and sol-gel processes, can modify the material's optical properties and introduce functionalities for further chemical modification. []

Q6: Can this compound participate in hydrosilylation reactions?

A6: Yes, this compound serves as a hydrosilylating agent in reactions catalyzed by transition metal complexes, facilitating the reduction of carbonyl groups in aldehydes and ketones. [, , ]

Q7: How does the choice of catalyst influence the outcome of this compound polymerization?

A7: Different catalysts can lead to variations in the molecular weight, tacticity (stereochemical arrangement), and linear-to-cyclic ratios of the resulting poly(phenylsilanes). [, , ]

Q8: Are there metal-free alternatives for activating this compound in catalytic reactions?

A8: Yes, organocatalysts like phosphines have shown promising activity in activating this compound for the reduction of benzaldehyde. The solvent's polarity significantly impacts these reactions. []

Q9: Have computational methods been applied to study this compound and its reactions?

A9: Yes, ab initio calculations provide insights into the electronic structure and conformational preferences of this compound, aiding in interpreting experimental spectroscopic data and understanding reaction mechanisms. [, , , ]

Q10: How do substituents on the phenyl ring affect the reactivity of this compound?

A10: Electron-withdrawing substituents on the phenyl ring generally enhance the migratory aptitude of the phenyl group in rearrangement reactions, influencing the product distribution. []

Q11: Are there strategies to enhance the stability of this compound?

A11: Storing this compound under inert atmosphere and using dry solvents during reactions are crucial for minimizing its degradation due to air and moisture sensitivity. [, , ]

Q12: What analytical methods are used to monitor this compound polymerization reactions?

A12: Gel Permeation Chromatography (GPC) is widely used to determine the molecular weight distribution of the resulting polymers. [, , , , ]

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